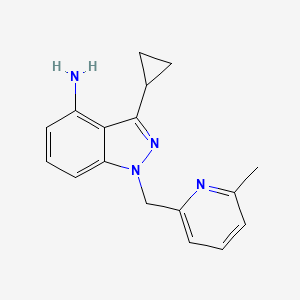

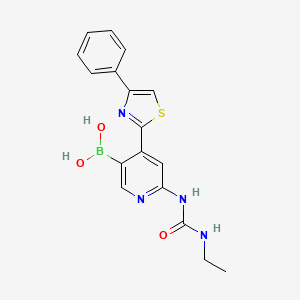

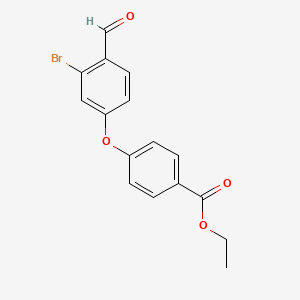

![molecular formula C9H7BrN2O2 B1509515 7-ブロモイミダゾ[1,2-a]ピリジン-3-カルボン酸メチル CAS No. 1313410-86-4](/img/structure/B1509515.png)

7-ブロモイミダゾ[1,2-a]ピリジン-3-カルボン酸メチル

概要

説明

“Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate” is used as a pharmaceutical intermediate . It is part of the Thermo Scientific Chemicals brand product portfolio .

Synthesis Analysis

Imidazo[1,2-a]pyridine analogues have been synthesized using various methods. For instance, a library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction . Another method involves the formation of N-(Pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular formula of “Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate” is C9H7BrN2O2 . The InChI key is VFFFBWRUZMAHFS-UHFFFAOYSA-N .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .Physical And Chemical Properties Analysis

“Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate” is a solid substance . It has a molecular weight of 255.07 .作用機序

実験室実験の利点と制限

Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields and purity. It has also been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.

将来の方向性

There are several future directions for the study of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate. One area of interest is the development of novel derivatives of the compound with improved pharmacological properties. Another direction is the investigation of the compound's potential use as a therapeutic agent for the treatment of various diseases, including cancer and diabetes. Furthermore, the mechanism of action of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate needs to be further elucidated to better understand its biological effects. Overall, the study of Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate has the potential to contribute to the development of new drugs and therapies for various diseases.

科学的研究の応用

N-(ピリジン-2-イル)アミドの合成

N-(ピリジン-2-イル)アミド: は、α-ブロモケトンと2-アミノピリジンから合成され、「7-ブロモイミダゾ[1,2-a]ピリジン-3-カルボン酸メチル」が重要な中間体として役立ちます 。これらのアミドは、様々な医薬用途を持つ多くの分子に存在し、生物学的および治療的に重要な価値を持っています。

抗癌剤の開発

この化合物は、イミダゾピリジン誘導体の合成に使用され、乳癌細胞に対する抗癌剤として潜在的な可能性を示しています 。イミダゾピリジンコアは、幅広い薬理活性を持つため、非常に重要です。

医薬中間体

“7-ブロモイミダゾ[1,2-a]ピリジン-3-カルボン酸メチル”は、医薬中間体として使用されます 。これは、複雑な化学合成における構成要素として働き、様々な医薬品化合物の開発に役割を果たしています。

材料科学への応用

この化合物の構造の一部であるイミダゾピリジン部分は、その構造特性により、材料科学において有用です 。これは、特定の電子特性または物理特性を必要とする材料に組み込むことができます。

化学的多様合成

この化合物は、化学的多様合成プロセスに関与しており、異なる反応条件下で異なる生成物の形成につながる可能性があります 。この汎用性は、多様な化学物質を作成するために重要です。

生物学的評価

生物学的試験では、「7-ブロモイミダゾ[1,2-a]ピリジン-3-カルボン酸メチル」誘導体は、潜在的な治療薬としての役割を含む、生物活性について評価されます 。この評価は、創薬および開発プロセスにおいて不可欠です。

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITANCORDURZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2N1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736701 | |

| Record name | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313410-86-4 | |

| Record name | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

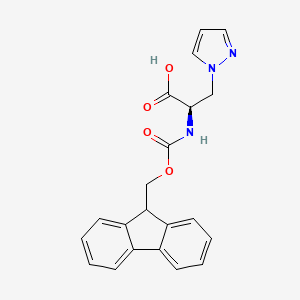

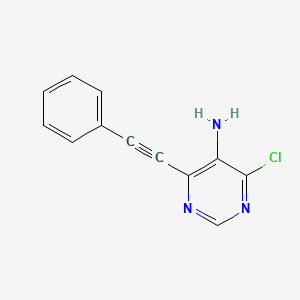

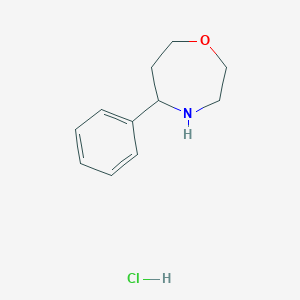

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1509445.png)

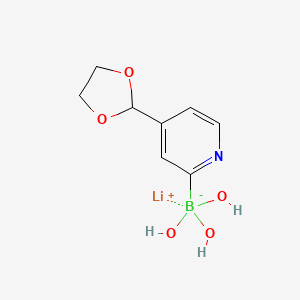

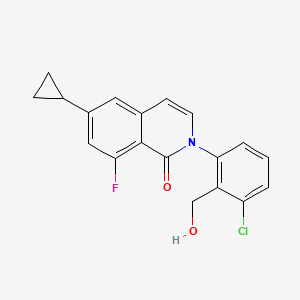

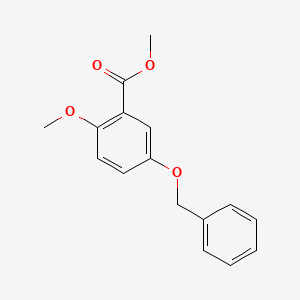

![6-(2-(Dimethoxymethyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1509504.png)

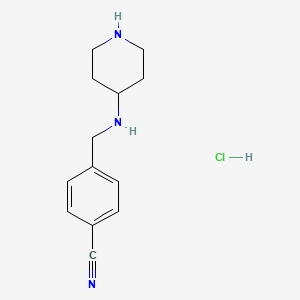

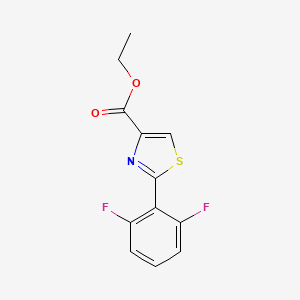

![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B1509507.png)